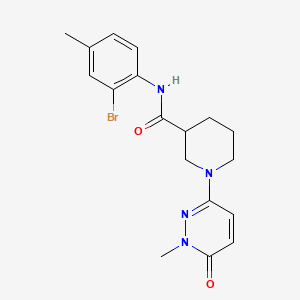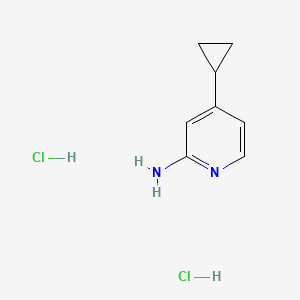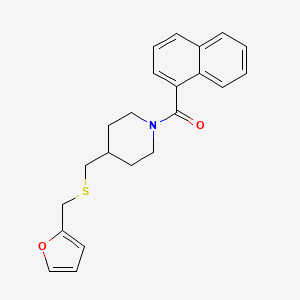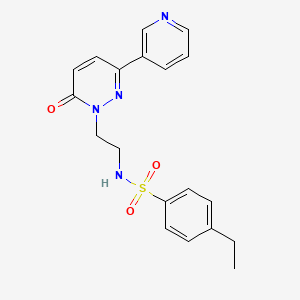![molecular formula C26H27N3O4S B2587005 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-67-0](/img/no-structure.png)
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The complex chemical structure of 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one and its derivatives allows for a diverse range of synthesis and characterization methods. For instance, research has detailed the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related compounds, and their structures have been deduced based on elemental analysis and spectral data (El‐Kazak & Ibrahim, 2013). Similarly, functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones have been synthesized via intramolecular electrophilic cyclization, showcasing the chemical versatility of these compounds (Kut et al., 2020).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral properties of compounds structurally related to 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one have been explored in various studies. Research has demonstrated significant biological activity against a range of microorganisms, highlighting the potential of these compounds in antimicrobial applications (Suresh et al., 2016). Furthermore, compounds with similar structures have exhibited notable antiviral activity against viruses such as the Japanese encephalitis virus and Herpes simplex virus type-1 (Pandey et al., 2008).
Biological and Agricultural Applications
The biological activity of these compounds extends beyond antimicrobial and antiviral properties. Research has shown that derivatives of this chemical structure possess anti-tubercular activity against Mycobacterium tuberculosis, demonstrating their potential in medical applications (Maurya et al., 2013). Moreover, novel quinazolin-4-one derivatives containing a specific moiety were synthesized and evaluated for their inhibition activities against phytopathogenic bacteria and fungi, indicating their utility in agricultural bactericide development (Du et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a pyridine derivative with a quinazolinone derivative, followed by the addition of a thiol group and an oxo group to the resulting compound.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "2-amino-3-chloro-6-nitroquinazolin-4(3H)-one", "Sodium hydride", "1,6-dibromohexane", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "1. Condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 1,6-dibromohexane in the presence of sodium hydride to form 7-(1,6-dibromohexyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "2. Reduction of 2-amino-3-chloro-6-nitroquinazolin-4(3H)-one with sodium sulfide in the presence of hydrochloric acid to form 2-amino-3-chloro-6-sulfanylidenequinazolin-4(3H)-one", "3. Condensation of 7-(1,6-dibromohexyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-amino-3-chloro-6-sulfanylidenequinazolin-4(3H)-one in the presence of sodium hydride to form 7-[6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "4. Oxidation of the thiol group in the resulting compound with hydrogen peroxide in the presence of acetic anhydride and sodium acetate to form 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "5. Neutralization of the reaction mixture with sodium hydroxide and purification of the resulting compound with ethanol" ] } | |
Número CAS |
688053-67-0 |
Nombre del producto |
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Fórmula molecular |
C26H27N3O4S |
Peso molecular |
477.58 |
Nombre IUPAC |
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H27N3O4S/c30-24(28-13-10-19(11-14-28)18-7-3-1-4-8-18)9-5-2-6-12-29-25(31)20-15-22-23(33-17-32-22)16-21(20)27-26(29)34/h1,3-4,7-8,10,15-16H,2,5-6,9,11-14,17H2,(H,27,34) |
Clave InChI |
LCZXNCGJCNVZEC-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
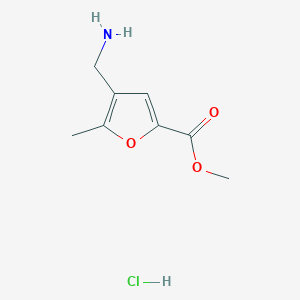
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
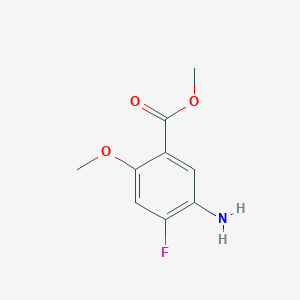
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)
